molecular formula C13H14N2O5S B13725341 1-Methoxy-alpha-carboline-15N2 Methyl Sulfate Salt

1-Methoxy-alpha-carboline-15N2 Methyl Sulfate Salt

Cat. No.: B13725341
M. Wt: 312.31 g/mol
InChI Key: UGTANKHURIUUEZ-SGUHUGLOSA-N
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Description

Preparation Methods

The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-Methoxy-alpha-carboline-15N2 Methyl Sulfate Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Methoxy-alpha-carboline-15N2 Methyl Sulfate Salt is widely used in scientific research, particularly in the field of proteomics. It is used to study protein interactions, modifications, and functions. Additionally, it has applications in:

Mechanism of Action

The mechanism of action of 1-Methoxy-alpha-carboline-15N2 Methyl Sulfate Salt involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modify the activity of these targets through various pathways, including covalent bonding and non-covalent interactions. The exact molecular targets and pathways involved depend on the specific research application .

Comparison with Similar Compounds

1-Methoxy-alpha-carboline-15N2 Methyl Sulfate Salt is unique due to its specific isotopic labeling and methoxy group. Similar compounds include:

These similar compounds may have different properties and applications, highlighting the uniqueness of this compound in research .

Properties

Molecular Formula

C13H14N2O5S

Molecular Weight

312.31 g/mol

IUPAC Name

1-methoxy-9H-(115N)pyridino[2,3-b]indol-1-ium;methyl sulfate

InChI

InChI=1S/C12H10N2O.CH4O4S/c1-15-14-8-4-6-10-9-5-2-3-7-11(9)13-12(10)14;1-5-6(2,3)4/h2-8H,1H3;1H3,(H,2,3,4)/i13+1,14+1;

InChI Key

UGTANKHURIUUEZ-SGUHUGLOSA-N

Isomeric SMILES

CO[15N+]1=CC=CC2=C1[15NH]C3=CC=CC=C23.COS(=O)(=O)[O-]

Canonical SMILES

CO[N+]1=CC=CC2=C1NC3=CC=CC=C23.COS(=O)(=O)[O-]

Origin of Product

United States

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